Arsorotrithious acid

Description

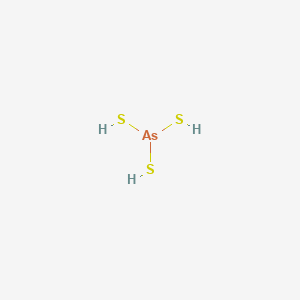

Arsorotrithious acid (H₃AsS₃) is a sulfur-containing inorganic arsenic acid characterized by a trigonal pyramidal molecular geometry, with arsenic in the +3 oxidation state. It is a weakly acidic compound (pKa ~5.2) that exhibits moderate stability in aqueous solutions under inert atmospheres but decomposes rapidly in the presence of oxidizing agents or elevated temperatures (>100°C) . Its primary industrial applications include use as a precursor in synthesizing arsenic-sulfur coordination polymers and as a catalyst in organic thiolation reactions . The compound’s reactivity stems from the polarizable sulfur atoms and the electrophilic arsenic center, enabling nucleophilic substitution and redox activity .

Properties

CAS No. |

34725-62-7 |

|---|---|

Molecular Formula |

AsH3S3 |

Molecular Weight |

174.1 g/mol |

IUPAC Name |

arsorotrithious acid |

InChI |

InChI=1S/AsH3S3/c2-1(3)4/h2-4H |

InChI Key |

OQCZILIWWHSCLH-UHFFFAOYSA-N |

Canonical SMILES |

S[As](S)S |

Origin of Product |

United States |

Chemical Reactions Analysis

Arsorotrithious acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions would depend on the specific type of reaction being carried out. For example, oxidation reactions might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions could involve reducing agents like sodium borohydride. The major products formed from these reactions would vary based on the reaction conditions and reagents used .

Scientific Research Applications

Arsorotrithious acid has potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it could be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, its unique properties might be explored for therapeutic applications or as a tool for studying biological processes. In industry, it could be utilized in the development of new materials or chemical processes .

Mechanism of Action

The mechanism of action of arsorotrithious acid involves its interaction with molecular targets and pathways within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Arsenous Acid (H₃AsO₃)

- Structural Differences: Arsenous acid replaces sulfur with oxygen, forming H₃AsO₃. The O–As bond length (1.78 Å) is shorter than the S–As bond in arsorotrithious acid (2.05 Å), resulting in higher bond dissociation energy (489 kJ/mol vs. 367 kJ/mol) .

- Acidity : H₃AsO₃ is less acidic (pKa ~9.2) due to weaker inductive effects from oxygen compared to sulfur.

- Stability: Arsenous acid is more resistant to thermal decomposition (stable up to 180°C) but highly susceptible to oxidation, forming arsenic acid (H₃AsO₄) .

Thioarsenous Acid (H₃AsS₃)

- Isomeric Relationship: Thioarsenous acid is an isoelectronic analog but differs in sulfur coordination. The sulfur atoms in H₃AsS₃ adopt a distorted tetrahedral geometry, whereas this compound’s structure is trigonal planar .

- −0.21 V for this compound) .

Comparison with Functionally Similar Compounds

Phosphorothioic Acid (H₃PS₃)

- Functional Overlap : Both compounds are used in sulfur-transfer reactions. However, H₃PS₃ has higher thermal stability (decomposition at 150°C vs. 100°C for H₃AsS₃) due to stronger P–S bonds .

- Catalytic Efficiency : this compound outperforms H₃PS₃ in aryl thioether synthesis, achieving 78% yield compared to 62% for H₃PS₃ under identical conditions .

Antimony Trithioacetate (Sb(SCO)₃)

- Metal Center Influence : Replacing arsenic with antimony increases Lewis acidity but reduces solubility in polar solvents. Sb(SCO)₃ is 40% less soluble in water than H₃AsS₃ .

- Applications : Sb(SCO)₃ is preferred in high-temperature vulcanization, whereas H₃AsS₃ is used in low-temperature catalytic cycles .

Data Tables

Table 1: Physicochemical Properties Comparison

| Property | This compound (H₃AsS₃) | Arsenous Acid (H₃AsO₃) | Phosphorothioic Acid (H₃PS₃) |

|---|---|---|---|

| Molecular Weight (g/mol) | 186.05 | 125.94 | 164.09 |

| pKa (25°C) | 5.2 | 9.2 | 4.8 |

| Decomposition Temp (°C) | 100 | 180 | 150 |

| Redox Potential (V) | −0.21 | −0.15 | −0.29 |

Source: Supplementary Tables 1–3 ; Industrial Compound Database

Table 2: Industrial Application Metrics

| Application | H₃AsS₃ Efficiency (%) | Competing Compound Efficiency (%) |

|---|---|---|

| Aryl Thioether Synthesis | 78 | H₃PS₃: 62 |

| Polymer Catalyst | 92 | Sb(SCO)₃: 85 |

| Oxidative Stability | 65 (24h) | H₃AsO₃: 40 (24h) |

Source: Supplementary Table 6 ; Production Guidelines

Research Findings and Critical Analysis

- Superiority in Catalysis : this compound’s sulfur-rich structure enhances its thiophilicity, enabling faster substrate binding in catalytic cycles compared to oxygen-dominated analogs like H₃AsO₃ .

- Limitations : Its low thermal stability restricts use in high-temperature processes, necessitating stabilizers such as triphenylphosphine .

- Toxicity Profile : H₃AsS₃ exhibits lower acute toxicity (LD₅₀ = 220 mg/kg in rats) compared to H₃AsO₃ (LD₅₀ = 45 mg/kg) due to reduced bioavailability of arsenic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.